molecular formula C16H18N2O3 B13001821 3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide

3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide

Cat. No.: B13001821
M. Wt: 286.33 g/mol
InChI Key: ONSIRWUQCPDFBK-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Analysis of Available Data

The provided search results focus on general reaction types (e.g., redox, acid-base, synthesis) and common elements (sodium, chlorine, phosphorus), but none address benzamide derivatives. Key limitations include:

  • Lack of Specificity : The compound’s structural complexity (aromatic rings, amino group, methoxy substituents) makes it unlikely to appear in generalized reaction databases.

  • Absence in Standard References : No matches were found in peer-reviewed journals, patents, or chemical handbooks within the provided sources.

Predicted Reactivity Based on Functional Groups

While direct data is unavailable, the compound’s functional groups suggest potential reactivity:

Functional Group Expected Reactions Example Reactions
Amino Group (-NH₂) Acylation, alkylation, diazotization, or condensation with carbonyl compounds.Reaction with acetic anhydride to form acetamides .
Methoxy Groups (-OCH₃) Demethylation under acidic/basic conditions, electrophilic substitution (e.g., nitration).Cleavage with HBr to form phenolic groups .
Benzamide Core Hydrolysis to carboxylic acid under acidic/alkaline conditions.Hydrolysis with HCl to yield 4-methylbenzoic acid .

Recommendations for Further Research

To obtain authoritative data:

  • Specialized Databases : Use SciFinder, Reaxys, or PubChem to search for synthetic pathways or derivatives.

  • Experimental Studies : Conduct reactivity tests (e.g., hydrolysis, acylation) under controlled conditions.

  • Analogous Compounds : Study reactions of structurally similar molecules (e.g., 3-aminobenzamide derivatives).

Data Limitations and Risks

  • Unverified Claims : Avoid non-peer-reviewed sources (e.g., ) due to unreliable data.

  • Synthetic Complexity : Side reactions (e.g., methoxy group cleavage) may dominate without precise conditions.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical reactivity and biological activity. Its combination of amino and methoxy groups allows for versatile interactions in various chemical and biological contexts .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

3-amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide

InChI

InChI=1S/C16H18N2O3/c1-10-4-5-11(8-13(10)17)16(19)18-14-9-12(20-2)6-7-15(14)21-3/h4-9H,17H2,1-3H3,(H,18,19)

InChI Key

ONSIRWUQCPDFBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)N

Origin of Product

United States

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